4-Piperidinone, 2,5-dimethyl-

Description

Historical Context of Piperidinone Chemistry

The exploration of piperidine (B6355638) and its derivatives dates back to the 19th century, with the isolation of piperidine from pepper. wikipedia.org The subsequent investigation into its chemical transformations led to the synthesis and study of various piperidinones. Early research in piperidinone chemistry, such as the work on the synthesis of 5-homopiperazinones in 1949, laid the groundwork for future developments in the field. acs.org Over the decades, the synthesis of piperidin-4-one derivatives has evolved, with methods like the condensation of acetone (B3395972) dicarboxylic acid esters with aromatic aldehydes and ammonia (B1221849) becoming foundational. chemrevlett.com These early synthetic efforts, though sometimes limited by low yields and harsh conditions, were crucial in establishing the chemical behavior of the piperidinone core.

Significance of Piperidinone Scaffolds in Synthetic Organic Chemistry

Piperidinone scaffolds are of immense importance in synthetic organic chemistry, serving as versatile building blocks for the construction of more complex molecules. researchgate.net The piperidine ring is a prevalent structural motif in a multitude of natural products and pharmaceuticals. acs.orgnih.govacs.org The presence of a carbonyl group within the piperidine ring, as seen in 4-piperidones, enhances the molecule's reactivity, making it a key intermediate for introducing various substituents. researchgate.netsigmaaldrich.com This reactivity allows for the synthesis of diverse derivatives, including those with potential applications in the pharmaceutical and agrochemical industries. lookchem.com The development of efficient synthetic routes to access piperidone-based templates is an active area of research, with modern techniques like the aza-Michael reaction being employed to create chiral 2-substituted 4-piperidone (B1582916) building blocks. acs.orgacs.org

Overview of 4-Piperidinone, 2,5-dimethyl- as a Key Heterocyclic Intermediate

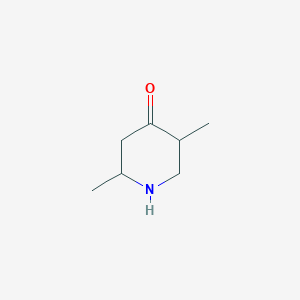

4-Piperidinone, 2,5-dimethyl- (CAS No. 4558-87-6) is a specific derivative of 4-piperidone that serves as a valuable heterocyclic intermediate. lookchem.comnih.gov Its structure, featuring methyl groups at the 2 and 5 positions of the piperidinone ring, offers specific stereochemical and electronic properties that can be exploited in organic synthesis. ontosight.ai This compound is recognized as a key building block for the synthesis of various other compounds, including those with potential therapeutic applications. lookchem.com The presence of the reactive ketone and keto methylene (B1212753) groups makes it a versatile starting material for the synthesis of a wide range of heterocyclic systems. niscpr.res.in Research has explored the synthesis of both racemic and optically active forms of trans-2,5-dimethylpiperidone-4, highlighting its importance in the preparation of chiral compounds. google.com

Chemical and Physical Properties

Below is a table summarizing some of the key chemical and physical properties of 4-Piperidinone, 2,5-dimethyl-.

| Property | Value | Source |

| Molecular Formula | C7H13NO | lookchem.comnih.gov |

| Molecular Weight | 127.18 g/mol | nih.gov |

| Boiling Point | 192.8°C at 760 mmHg | lookchem.com |

| Density | 0.915 g/cm³ | lookchem.com |

| Refractive Index | 1.43 | lookchem.com |

| Flash Point | 80.5°C | lookchem.com |

| CAS Number | 4558-87-6 | lookchem.comnih.gov |

Research Findings

Recent research has continued to highlight the utility of piperidinone derivatives. For instance, studies have demonstrated the synthesis of various piperidin-4-one derivatives using environmentally friendly deep eutectic solvents, showcasing a move towards greener chemistry. researchgate.netasianpubs.org Furthermore, the reactivity of substituted 4-piperidones, such as 1,3-dimethyl-2,6-diphenyl-4-piperidone, has been explored to create novel heterocyclic compounds with potential biological activity. niscpr.res.in The synthesis of optically active forms of 2,5-dimethylpiperidone-4 has also been a subject of investigation, emphasizing the importance of stereochemistry in the development of new chemical entities. google.com

Structure

3D Structure

Properties

IUPAC Name |

2,5-dimethylpiperidin-4-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO/c1-5-4-8-6(2)3-7(5)9/h5-6,8H,3-4H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KZAGJHDAWXVDQX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(=O)C(CN1)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80459330 | |

| Record name | 4-Piperidinone, 2,5-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80459330 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

127.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4558-87-6 | |

| Record name | 4-Piperidinone, 2,5-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80459330 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 4 Piperidinone, 2,5 Dimethyl and Its Analogs

Classical Multicomponent Reaction Approaches

Classical methods often involve the one-pot assembly of multiple starting materials to rapidly build molecular complexity. These reactions are valued for their efficiency and atom economy.

The Petrenko-Kritschenko piperidone synthesis is a classic multicomponent reaction that condenses two equivalents of an aldehyde with a β-ketoester or a derivative of acetonedicarboxylic acid, and an amine (such as ammonia (B1221849) or a primary amine) to form a substituted 4-piperidone (B1582916). wikipedia.orgsynarchive.com This reaction is closely related to the Robinson-Schöpf tropinone synthesis. wikipedia.org

In the context of synthesizing a 2,5-disubstituted-4-piperidone, the general approach involves the reaction of an aldehyde, a primary amine, and a 1,3-dicarbonyl compound. The reaction proceeds through a series of Mannich-type reactions and subsequent cyclization. For the specific synthesis of a 2,5-dimethyl-4-piperidinone analog, the reaction would typically involve acetaldehyde, a primary amine, and an acetonedicarboxylic acid ester. The initial steps involve the formation of an enamine from the amine and the dicarboxylate, which then reacts with the aldehyde. A second condensation with another molecule of the aldehyde, followed by cyclization and decarboxylation, would yield the desired 4-piperidone ring. While specific yields for 2,5-dimethyl-4-piperidinone are not extensively documented in readily available literature, the general utility of this reaction for creating symmetrically substituted 4-piperidones is well-established. synarchive.com

A key feature of the Petrenko-Kritschenko synthesis is its ability to generate the core piperidone structure in a single step from relatively simple precursors. The reaction is typically carried out in protic solvents like water or alcohols at room temperature. wikipedia.org

The Mannich reaction is a cornerstone in the synthesis of 4-piperidones and involves the aminoalkylation of an acidic proton located alpha to a carbonyl group. mdma.ch In a modified approach for piperidone synthesis, a ketone, an aldehyde, and a primary amine or ammonia are condensed together. This method has been successfully applied to the synthesis of a wide array of substituted 4-piperidones. mdma.chchemrevlett.com

One notable application of this strategy is the synthesis of 2,6-diaryl-3-methyl-4-piperidones, which are structural analogs of 2,5-dimethyl-4-piperidinone. In this synthesis, ethyl methyl ketone serves as the ketone component, providing the methyl group at the 3-position (analogous to one of the methyl groups in the target compound). This is condensed with various substituted aromatic aldehydes and ammonium (B1175870) acetate (B1210297), which serves as the amine source. The use of glacial acetic acid as a solvent has been shown to significantly improve yields and facilitate the isolation of pure products. mdma.ch

The reaction mechanism involves the in situ formation of an imine from the aldehyde and ammonia, and an enol or enolate from the ketone. The enol then attacks the imine, followed by a second condensation with another molecule of the aldehyde and subsequent cyclization to form the piperidone ring.

Table 1: Synthesis of 2,6-Diaryl-3-methyl-4-piperidone Derivatives via Mannich Condensation

| Entry | Aldehyde | Ketone | Amine Source | Product | Yield (%) |

|---|---|---|---|---|---|

| 1 | Benzaldehyde | Ethyl methyl ketone | Ammonium acetate | 2-Phenyl-6-phenyl-3-methyl-4-piperidone | 75 |

| 2 | 4-Chlorobenzaldehyde | Ethyl methyl ketone | Ammonium acetate | 2-(4-Chlorophenyl)-6-(4-chlorophenyl)-3-methyl-4-piperidone | 82 |

Data compiled from studies on the synthesis of 2,6-diaryl-3-methyl-4-piperidones.

The Dieckmann condensation is an intramolecular Claisen condensation of a diester that is facilitated by a base to yield a β-keto ester. dtic.mil This reaction is a fundamental and widely used method for the formation of five- and six-membered rings, making it highly suitable for the synthesis of the 4-piperidone core. dtic.mil

In the context of 4-piperidone synthesis, the process typically begins with the Michael addition of a primary amine to two equivalents of an α,β-unsaturated ester, such as an alkyl acrylate. This forms a diester intermediate. For the synthesis of 2,5-dimethyl-4-piperidinone, the starting Michael acceptor would need to be an α-methyl substituted acrylate, such as ethyl methacrylate. The reaction with a primary amine would lead to a diester with methyl groups at the α-positions relative to the ester carbonyls.

The subsequent intramolecular Dieckmann condensation of this diester, promoted by a strong base like sodium ethoxide, results in the cyclization to form a six-membered ring. The initial product is a β-keto ester, which upon hydrolysis and decarboxylation, yields the desired 4-piperidone. The efficiency of the Dieckmann condensation is generally high for the formation of sterically stable five- and six-membered rings.

Modern Cyclization Reactions

More contemporary approaches to 4-piperidone synthesis often focus on developing highly efficient and stereoselective methods for ring formation.

The aza-Michael reaction, or the conjugate addition of an amine to an α,β-unsaturated carbonyl compound, is a powerful tool for carbon-nitrogen bond formation. buchler-gmbh.com When applied in an intramolecular fashion, it provides an effective route to nitrogen-containing heterocycles, including piperidines.

The synthesis of substituted piperidones can be achieved through a double aza-Michael addition strategy. This approach often utilizes divinyl ketones as the Michael acceptor. For the synthesis of a 2,5-disubstituted piperidone, a divinyl ketone bearing the desired substituents would be reacted with a primary amine. The reaction proceeds via an initial conjugate addition of the amine to one of the vinyl groups, followed by a second, intramolecular conjugate addition of the newly formed secondary amine onto the remaining vinyl group to close the ring.

This methodology has been successfully employed for the synthesis of 2,5,5-trisubstituted piperidines from diamino-α,β-unsaturated ketones, highlighting the versatility of the aza-Michael reaction in constructing piperidine (B6355638) rings with various substitution patterns. buchler-gmbh.com The reaction conditions can often be tuned to control the stereochemical outcome of the cyclization.

The Nazarov cyclization is a pericyclic reaction that involves the acid-catalyzed 4π-electrocyclization of a divinyl ketone to produce a cyclopentenone. mdpi.com While traditionally used for five-membered ring synthesis, modifications of this reaction can be adapted for the preparation of 4-piperidones. One such adaptation involves a double Michael addition to a dienone that is formed in situ. dtic.mil

More directly relevant to the synthesis of a 2,5-dimethyl-4-piperidinone analog is the Nazarov cyclization of a divinyl ketone precursor such as 2,4-dimethyl-1,5-diphenylpenta-1,4-dien-3-one. This substrate, upon treatment with a Lewis or Brønsted acid, undergoes a 4π-electrocyclic ring closure to form a cyclopentenone derivative. Research on this specific transformation has shown that deep eutectic solvents (DESs) can act as both the solvent and catalyst, leading to high conversions and yields under mild conditions. mdpi.com

For instance, the cyclization of 2,4-dimethyl-1,5-diphenylpenta-1,4-dien-3-one in a DES composed of triphenylmethylphosphonium bromide and acetic acid resulted in quantitative conversion to the corresponding 2,5-dimethyl-3,4-diphenylcyclopent-2-en-1-one. mdpi.com While this example yields a cyclopentenone, the principles of controlling the cyclization of a similarly substituted divinyl ketone could potentially be applied to an aza-Nazarov variant or a related strategy to access the 4-piperidone skeleton.

Table 2: Nazarov Cyclization of 2,4-Dimethyl-1,5-diphenylpenta-1,4-dien-3-one in a Deep Eutectic Solvent

| Entry | HBA/HBD a | Temperature (°C) | Time (h) | Conversion (%) | Product Yield (%) |

|---|---|---|---|---|---|

| 1 | TPMPBr/AA b | 25 | 16 | >99 | 96 |

| 2 | TPMPBr/AA | 60 | 4 | >99 | 95 |

a HBA = Hydrogen Bond Acceptor; HBD = Hydrogen Bond Donor. b TPMPBr/AA = Triphenylmethylphosphonium bromide/Acetic acid. c TPMPBr/EG = Triphenylmethylphosphonium bromide/Ethylene glycol. Data adapted from the optimization of the Nazarov cyclization of 2,4-dimethyl-1,5-diphenylpenta-1,4-dien-3-one. mdpi.com

Radical-Mediated Amine Cyclization

Radical-mediated cyclization offers a powerful method for the construction of nitrogen-containing heterocycles. These reactions typically involve the formation of a nitrogen- or carbon-centered radical, which then undergoes an intramolecular cyclization to form the piperidine ring.

One notable approach is the radical cyclization of 7-substituted-6-aza-8-bromooct-2-enoates, which yields 2,4-disubstituted piperidines. The diastereoselectivity of this reaction is highly dependent on the radical initiator and reducing agent used. For instance, cyclization using tributyltin hydride typically results in modest diastereoselectivity. However, a significant enhancement in diastereoselectivity has been observed when tris(trimethylsilyl)silane is employed. This improvement is attributed to a cascade process that involves the selective rearrangement of the minor stereoisomer. organic-chemistry.org

Another strategy involves a cobalt(II)-catalyzed intramolecular cyclization of linear amino-aldehydes. This method is effective for producing various piperidines, although the formation of a linear alkene as a by-product can occur due to a competitive 1,5-hydrogen transfer process. nih.gov The combination of photoredox, cobaloxime, and amine catalysis can also facilitate the radical cyclization of aldehydes with pendant alkenes, leading to various 5-, 6-, and 7-membered rings under mild conditions. organic-chemistry.org

| Precursor Type | Catalyst/Reagent | Key Features | Diastereomeric Ratio (trans:cis) | Ref |

| 7-substituted-6-aza-8-bromooct-2-enoates | tris(trimethylsilyl)silane | High diastereoselectivity due to rearrangement of minor isomer. | Up to >99:1 | organic-chemistry.org |

| Linear amino-aldehydes | Cobalt(II) catalyst | Effective for piperidine formation; potential for alkene by-product. | Not specified | nih.gov |

| Aldehydes with pendant alkenes | Photoredox/Cobaloxime/Amine | Mild conditions, alkene transposition. | Not specified | organic-chemistry.org |

Photochemical Cycloaddition Strategies

Photochemical reactions, particularly cycloadditions, provide a direct route to cyclic systems, including the precursors for 4-piperidinones. These reactions utilize light to promote the formation of strained ring systems that can be further elaborated.

The [2+2] photocycloaddition is a widely used method for constructing four-membered rings. researchgate.net In the context of piperidinone synthesis, 5,6-dihydro-4-pyridones can undergo photochemical [2+2] cycloaddition with olefins that are activated by electron-withdrawing groups. This reaction forms a bicyclic system that incorporates the core piperidinone structure.

Similarly, the [4+4] photocycloaddition of 2-pyridone derivatives is a powerful strategy for building eight-membered rings in a single step, which can serve as complex scaffolds for further synthesis. wikipedia.org The intermolecular photo-[4+4]-cycloaddition between different 2-pyridone derivatives can be highly selective. For example, the reaction between 4-methoxy-2-pyridone and N-butyl-2-pyridone yields a specific tricyclic cross-product. This reaction is notable for creating a complex structure with four stereogenic centers from simple aromatic precursors in one step. nih.gov

| Reaction Type | Reactants | Product Type | Key Features | Ref |

| [2+2] Cycloaddition | 5,6-Dihydro-4-pyridone, Activated Olefin | Bicyclic Piperidinone Adduct | Forms a four-membered ring fused to the piperidinone. | researchgate.net |

| [4+4] Cycloaddition | 4-methoxy-2-pyridone, N-butyl-2-pyridone | Tricyclic Diazatricyclododecane | Selective cross-cycloaddition, creates four stereocenters. | nih.gov |

Aza-Prins Cyclization

The aza-Prins cyclization is an efficient and versatile method for synthesizing substituted piperidines. The reaction involves the cyclization of an alkene onto an iminium ion, which is typically formed from the condensation of a homoallylic amine and an aldehyde, followed by nucleophilic trapping. researchgate.net

This methodology allows for the diastereoselective synthesis of a wide range of piperidine derivatives. For instance, the reaction can be promoted by various acid catalysts. The choice of catalyst and nucleophile can direct the reaction to form different 4-substituted piperidines, such as 4-halo or 4-hydroxy derivatives. Li et al. reported an aza-Prins cyclization of homoallylic amines with aldehydes promoted by an NHC-Cu(I) complex and ZrCl₄, which acts as a chloride source, to yield 4-chloropiperidines with good yields and diastereoselectivity. researchgate.net The reaction proceeds through a 6-endo-trig cyclization, forming a carbocation at the 4-position which is then trapped by the chloride ion.

The versatility of the aza-Prins cyclization makes it a valuable tool for constructing complex piperidine-containing scaffolds, including those that can be precursors to 2,5-disubstituted-4-piperidinones through subsequent oxidation.

| Reactants | Catalyst/Promoter | Nucleophile Source | Product | Key Features | Ref |

| Homoallylic amines, Aldehydes | NHC-Cu(I) complex, ZrCl₄ | ZrCl₄ | 4-Chloropiperidine derivatives | Good yields and diastereoselectivity under mild conditions. | researchgate.net |

| Homoallylic amine, Butanal | Trifluoroacetic acid (TFA) | Water | 4-Hydroxypiperidine | High diastereoselectivity. | youtube.com |

| Homoallylic aniline (B41778), DMSO/HCl | HCl | Chloride from HCl | 4-Chlorotetrahydropiperidine | Prince-type cyclization using DMSO/HCl as a formaldehyde equivalent. | youtube.com |

Enantioselective Annulation Reactions

The development of enantioselective methods for the synthesis of chiral piperidines is of high importance for medicinal chemistry. Enantioselective annulation reactions provide access to optically active piperidinone frameworks by constructing the ring system in an asymmetric fashion.

One powerful strategy involves the use of chiral auxiliaries derived from amino alcohols, such as phenylglycinol. Cyclocondensation of a chiral amino alcohol with a δ-oxo acid derivative leads to the formation of chiral oxazolopiperidone lactams. These intermediates allow for the regio- and stereocontrolled introduction of substituents at various positions on the piperidine ring, enabling access to a wide array of enantiopure polysubstituted piperidines. researchgate.net This method has been successfully applied to the enantioselective synthesis of the piperidine alkaloid (−)-anabasine. rsc.org

Organocatalysis also offers a robust platform for enantioselective piperidinone synthesis. For example, an enantioselective formal [4+2]-annulation of chiral nitrogen-containing dipoles, generated in situ from the reaction of a chiral amine with specific acrylates, has been developed. This cascade reaction constructs complex spiro-fused piperidinone frameworks with high asymmetric induction. researchgate.net Furthermore, interrupting the classic Hofmann-Löffler-Freytag (HLF) reaction through a chiral copper-catalyzed δ C-H cyanation of acyclic amines provides enantioenriched δ-amino nitriles. These intermediates serve as valuable precursors for a variety of chiral piperidines following cyclization. nih.gov

| Strategy | Catalyst/Auxiliary | Intermediate | Product | Key Features | Ref |

| Cyclocondensation | (R)-Phenylglycinol (chiral auxiliary) | Chiral bicyclic lactam | Enantiopure 2-arylpiperidines | Enantiodivergent and diastereodivergent synthesis possible. | rsc.org |

| Formal [4+2] Annulation | Quinidine (organocatalyst) | Chiral nitrogen-containing dipole | Chiral spiro[isoxazole-quinolin]-5-ones | Creates three continuous stereocenters with high enantioselectivity. | researchgate.net |

| δ C-H Cyanation | Chiral Copper catalyst | Enantioenriched δ-amino nitrile | Chiral piperidines | Asymmetric variant of the HLF reaction; (5+1) disconnection. | nih.gov |

Green Chemistry Approaches in Piperidinone Synthesis

In line with the principles of green chemistry, recent research has focused on developing more environmentally benign synthetic methods for piperidinone synthesis. These approaches aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency by employing alternative reaction media and energy sources.

Deep Eutectic Solvents (DES) as Reaction Media

Deep eutectic solvents (DESs) have emerged as promising green alternatives to conventional organic solvents. nih.gov They are typically mixtures of a quaternary ammonium salt (a hydrogen bond acceptor, HBA) and a hydrogen bond donor (HBD), which form a eutectic mixture with a melting point significantly lower than that of the individual components. researchgate.net Their advantages include low cost, low toxicity, biodegradability, and simple preparation. nih.gov

DESs have been successfully employed as reaction media and catalysts for multicomponent reactions (MCRs) to synthesize complex heterocyclic scaffolds. Ilangeswaran and colleagues developed a greener MCR for synthesizing polysubstituted piperidinones using a glucose-urea deep eutectic solvent. This approach aligns with green chemistry principles by utilizing a biodegradable and renewable solvent system. nih.gov The use of DESs can simplify reaction procedures and often leads to improved yields and easier product isolation. Moreover, some DESs can be recycled and reused, further enhancing the sustainability of the process. mdpi.com

| DES Components | HBA | HBD | Application | Advantages | Ref |

| Glucose-Urea | Urea | Glucose | Multicomponent synthesis of piperidinones. | Biodegradable, renewable, green solvent system. | nih.gov |

| Choline Chloride-Malonic Acid | Choline Chloride | Malonic Acid | Catalyst for synthesis of 2,3-dihydroquinazolin-4(1H)-ones. | Recyclable, high yields, short reaction times. | mdpi.com |

| Choline Chloride-p-TsOH | Choline Chloride | p-Toluenesulfonic acid | Catalyst for multicomponent synthesis of benzofused heterocycles. | Recyclable, high yields, replaces hazardous acid catalysts. | mdpi.com |

Ultrasonic Irradiation Assisted Synthesis

Sonochemistry, the application of ultrasound to chemical reactions, offers a versatile and green pathway for a variety of syntheses. ekb.eg Ultrasonic irradiation enhances reaction rates, leading to higher yields in shorter reaction times under milder conditions compared to conventional methods. scispace.com The chemical effects of ultrasound arise from acoustic cavitation—the formation, growth, and implosive collapse of bubbles in the liquid, which creates localized "hot spots" with extremely high temperatures and pressures. ekb.eg

This technique has been effectively applied to the synthesis of piperidine-containing compounds. For example, ultrasound has been used to assist in the one-pot, four-component cyclocondensation reaction to produce polysubstituted 1,4-dihydropyridines in an aqueous medium. This method offers advantages such as short reaction times, excellent yields, and environmental benignity. rsc.org Similarly, the synthesis of various heterocycles from a piperidine-based precursor has been achieved using ultrasonic irradiation, demonstrating its utility in eco-friendly synthesis. nih.gov The use of ultrasound can significantly reduce the energy required for reactions and often minimizes the formation of by-products. scispace.com

| Reaction Type | Key Features of Ultrasonic Assistance | Comparison with Conventional Method | Ref |

| Four-component cyclocondensation for 1,4-dihydropyridines | Shorter reaction time, excellent yields, milder conditions, aqueous medium. | Conventional heating requires longer times and often organic solvents. | rsc.org |

| Synthesis of various heterocycles from piperidine scaffold | Reaction times reduced from hours to minutes, improved yields. | Conventional methods require drastic conditions or elongated reaction times. | scispace.comnih.gov |

| Catalyst-free synthesis of dihydroquinolines | Reaction in water completed in 1 hour with 96% yield. | Silent conditions in water required 4 hours for 80% yield. | nih.gov |

Synthesis of N-Substituted 4-Piperidinone, 2,5-dimethyl- Derivatives

The introduction of substituents onto the nitrogen atom of the 4-piperidone ring is a crucial step in the synthesis of a wide array of biologically active compounds and chemical probes. The primary methods for achieving this transformation involve the nucleophilic attack of the secondary amine nitrogen on an appropriate electrophile or through reductive amination processes.

N-Alkylation

Direct N-alkylation is a common method for introducing alkyl groups onto the piperidine nitrogen. This reaction typically involves the treatment of the parent piperidone with an alkyl halide (e.g., alkyl bromide or iodide) in the presence of a base. The base, often a carbonate salt like potassium carbonate (K₂CO₃) or an organic base such as triethylamine (Et₃N), serves to deprotonate the secondary amine, increasing its nucleophilicity towards the alkylating agent. The reaction is generally performed in a polar aprotic solvent like dimethylformamide (DMF) or acetonitrile. While this method is straightforward, it can sometimes be complicated by overalkylation, especially with highly reactive alkylating agents.

Reductive amination, also known as reductive alkylation, offers a powerful alternative to direct alkylation and is widely used for preparing secondary and tertiary amines. evitachem.comrsc.org This one-pot reaction involves the condensation of the secondary amine of the piperidone with an aldehyde or ketone to form an intermediate iminium ion. This intermediate is then reduced in situ by a mild reducing agent to yield the N-alkylated product. evitachem.com

A key advantage of this method is the use of reducing agents that are selective for the iminium ion over the carbonyl group of the starting materials. rsc.org Sodium triacetoxyborohydride (NaBH(OAc)₃) and sodium cyanoborohydride (NaBH₃CN) are frequently employed for this purpose, as they are less reactive towards aldehydes and ketones under neutral or mildly acidic conditions. rsc.org This selectivity prevents the reduction of the ketone at the 4-position of the piperidone ring and avoids the issue of multiple alkylations often seen with direct alkylation methods. rsc.org

N-Arylation and N-Acylation

The introduction of aryl or acyl groups at the nitrogen position can also be achieved through various synthetic protocols. N-arylation can be accomplished via copper-catalyzed Ullmann condensation or palladium-catalyzed Buchwald-Hartwig amination reactions, which couple the piperidone with an aryl halide.

N-acylation is typically more straightforward and involves reacting the 2,5-dimethyl-4-piperidinone with an acylating agent such as an acid chloride or an acid anhydride. These reactions are often carried out in the presence of a non-nucleophilic base, like triethylamine or pyridine, which neutralizes the acid byproduct (e.g., HCl) generated during the reaction. This method is highly efficient for producing N-acylpiperidones, which are important intermediates in pharmaceutical synthesis.

Due to the absence of specific examples in the searched literature for 2,5-dimethyl-4-piperidinone, a data table of specific derivatives and their synthetic conditions cannot be provided. The methodologies described above represent the general and standard approaches for the N-substitution of 4-piperidone scaffolds.

Mechanistic Investigations of 4 Piperidinone, 2,5 Dimethyl Transformations

Detailed Reaction Pathways of Multi-Component Syntheses

Multi-component reactions (MCRs) offer an efficient and atom-economical route to complex molecules like substituted piperidones from simple starting materials. nuph.edu.ua The synthesis of piperidone scaffolds can be achieved through a variety of MCRs, often involving a cascade of reactions such as Knoevenagel condensation, Michael addition, and Mannich reactions. nih.govresearchgate.net

A common pathway for the synthesis of related polysubstituted piperidinones involves the reaction of aldehydes, amines, and ketones. nuph.edu.ua In a typical sequence for forming a piperidone ring, ammonium (B1175870) acetate (B1210297) often serves as the nitrogen source. nih.govresearchgate.netresearchgate.net The process can be initiated by a Knoevenagel condensation, followed by a Michael addition and a Mannich reaction, culminating in an intramolecular cyclization to form the piperidine (B6355638) ring. researchgate.nethse.ru For instance, the reaction between an aromatic aldehyde, a Michael acceptor, and ammonium acetate can proceed through a domino sequence of Michael addition, Mannich reaction, and cyclization to yield a highly substituted piperidinone. researchgate.nethse.ru

One proposed mechanism involves the following key steps:

Michael Addition: An initial Michael addition of an enolate or a related nucleophile to an α,β-unsaturated system. hse.ru

Mannich Reaction: The resulting intermediate then undergoes a Mannich reaction with an aldehyde and ammonia (B1221849) (from ammonium acetate). researchgate.nethse.ru

Intramolecular Cyclization: The final step is an intramolecular cyclization of the Mannich product to form the heterocyclic piperidinone ring. hse.ru

These MCRs are advantageous due to their simplicity, the availability of starting materials, and the reduction in the number of synthetic steps and solvent usage. hse.ru The specific pathway and intermediates can vary depending on the substrates and reaction conditions. For example, in some syntheses, a key 2-hydroxypiperidine intermediate has been isolated, which subsequently dehydrates to form a more stable tetrahydropyridine (B1245486). researchgate.net

| Reaction Step | Description | Key Intermediates |

|---|---|---|

| Knoevenagel Condensation | Condensation of an aldehyde with an active methylene (B1212753) compound. | Benzylidenemalononitriles |

| Michael Addition | Addition of a nucleophile to an α,β-unsaturated carbonyl compound. hse.ru | Michael adduct A hse.ru |

| Mannich Reaction | Aminoalkylation of an acidic proton located alpha to a carbonyl group. researchgate.net | Intermediate B hse.ru |

| Cyclization | Intramolecular reaction to form the piperidine ring. researchgate.net | 2-Hydroxypiperidine researchgate.net |

Stereoselectivity in Cyclization Mechanisms

Stereoselectivity is a critical aspect of piperidinone synthesis, as the biological activity of the final product often depends on the specific stereochemistry. The formation of 2,5-dimethyl-4-piperidone results in cis and trans isomers, and controlling this stereoselectivity is a key challenge.

During multi-component syntheses of polysubstituted piperidones, high diastereoselectivity is often observed, with the formation of a single diastereomer being reported in several cases. nih.govexlibrisgroup.com The stereochemical outcome is determined during the cyclization step, where the substituents adopt the most thermodynamically stable conformation. hse.ru In many aza-Prins cyclizations, a chair-like transition state is proposed, which directs the stereoselectivity of the reaction. mdpi.com For example, in the synthesis of 2,6-disubstituted piperidines, the trans isomer is often favored due to steric hindrance, which makes an axial nucleophilic attack less favorable. mdpi.com

Radical cyclization is another method where stereoselectivity is important. In the 6-exo cyclization of stabilized radicals onto α,β-unsaturated esters to form 2,4,5-trisubstituted piperidines, only two of the four possible diastereoisomers are typically formed. nih.gov The diastereomeric ratio can be quite high, indicating significant facial selectivity in the cyclization step. nih.gov The stability of the intermediate radical and the transition state geometry play crucial roles in determining the final stereochemistry.

The use of chiral catalysts or auxiliaries can induce enantioselectivity. For instance, organocatalyzed intramolecular aza-Michael reactions have been used to produce enantiomerically enriched substituted piperidines. mdpi.comnih.gov The ratio of catalysts can be a key factor in controlling the isomerization of the final product. mdpi.comnih.gov

| Reaction Type | Stereochemical Control Element | Observed Selectivity | Reference |

|---|---|---|---|

| Multi-component Reaction | Thermodynamic stability of intermediates | High diastereoselectivity, often a single diastereomer | nih.govexlibrisgroup.com |

| Aza-Prins Cyclization | Chair-like transition state | Trans-selectivity due to steric hindrance | mdpi.com |

| Radical Cyclization | Transition state geometry and radical stability | Diastereomeric ratios up to 40:1 | nih.gov |

| Organocatalyzed Aza-Michael Reaction | Chiral organocatalyst | Enantiomerically enriched products | mdpi.comnih.gov |

Intramolecular Rearrangement Mechanisms

Intramolecular rearrangements can be a key feature in the synthesis and transformation of piperidine derivatives. One notable rearrangement is the Favorskii rearrangement, which typically involves the treatment of α-halo ketones with a base to yield carboxylic acid derivatives, often with ring contraction. ddugu.ac.inwikipedia.org While the classic Favorskii rearrangement leads to a ring-contracted product, related mechanisms, such as the quasi-Favorskii rearrangement, can occur without the formation of a cyclopropanone (B1606653) intermediate. wikipedia.orgnih.gov In this variant, a concerted collapse of a tetrahedral intermediate occurs with the migration of a neighboring carbon and expulsion of the halide. wikipedia.org

An aza-quasi-Favorskii rearrangement has also been proposed, where a nitrogen atom is part of the migrating system, leading to the formation of highly substituted aziridines from O-sulfonyl oximes and enolates. nih.gov This process is believed to be a concerted, asynchronous rearrangement. nih.gov

Other intramolecular rearrangements can also occur. For example, reductive ring-opening of chromano–piperidine-fused isoxazolidines can lead to a tandem intramolecular rearrangement, ultimately forming a chromene-3-carboxamide derivative. researchgate.net Such rearrangements highlight the complex reactivity of the piperidine scaffold and the potential for accessing diverse molecular architectures.

Hydration and Dehydration Processes of the Carbonyl Group

The carbonyl group of 4-piperidinone is susceptible to hydration, forming a geminal diol. This process is an equilibrium that can be influenced by factors such as pH, solvent, and the presence of substituents on the piperidine ring. The formation of 4-piperidone (B1582916) hydrate (B1144303) hydrochloride is a common starting material in various syntheses. nih.govdiva-portal.org

Dehydration of piperidinol intermediates is a crucial step in many synthetic routes to piperidines and their derivatives. For example, the acid-promoted dehydration of a 1,3-dimethyl-4-arylpiperidinol can lead to a mixture of tetrahydropyridine isomers. acs.org The regioselectivity of this elimination can be challenging to control. To achieve specific olefin isomers, alternative methods like the thermal elimination of carbonate derivatives have been developed, which proceed through a "cis-dehydration" mechanism. acs.org

The stability of hydrates of related compounds, such as methylpiperidines, has been studied in the context of clathrate hydrate formation, where they can act as water-soluble hydrate formers. semnan.ac.ir Thermodynamic models have been developed to predict the stability conditions of these hydrates. semnan.ac.ir

Radical Intermediates in Piperidinone Formation

Radical-mediated reactions provide a powerful tool for the synthesis of piperidine rings. These reactions often involve the formation of nitrogen- or carbon-centered radicals that undergo intramolecular cyclization. mdpi.comnih.gov

One approach involves the photoredox-catalyzed generation of an aryl radical from an aryl halide. nih.gov This radical can then undergo a regioselective cyclization to form a spirocyclic piperidine. nih.gov The mechanism is proposed to involve a single-electron transfer (SET) from a photoredox catalyst to the aryl halide, generating the key radical species. nih.gov

Another strategy is the Hofmann–Löffler–Freytag (HLF) reaction, which can be used to synthesize piperidines through a radical-mediated C-H amination. pharma.hracs.org This reaction typically proceeds through an N-centered radical, which undergoes a 1,5- or 1,6-hydrogen atom transfer (HAT) to generate a C-centered radical, followed by cyclization. mdpi.compharma.hr While 1,5-HAT leading to pyrrolidines is often favored, conditions can be tuned to promote 1,6-HAT and the formation of piperidines. pharma.hracs.org Visible light initiation in the presence of an iodine catalyst has been shown to selectively favor piperidine formation by altering the reaction pathway towards a free-radical-promoted mechanism. acs.org

The use of cobalt catalysts can also mediate the intramolecular cyclization of linear amino-aldehydes via radical pathways. mdpi.comnih.gov However, a competing 1,5-H-transfer can sometimes lead to the formation of linear alkene byproducts. mdpi.comnih.gov

| Radical Generation Method | Key Radical Intermediate | Cyclization Type | Reference |

|---|---|---|---|

| Photoredox Catalysis | Aryl radical | Regioselective exo-cyclization | nih.gov |

| Hofmann–Löffler–Freytag (HLF) Reaction | N-centered and C-centered radicals | 1,6-Hydrogen Atom Transfer (HAT) | pharma.hracs.org |

| Cobalt Catalysis | Radical from amino-aldehyde | Intramolecular cyclization | mdpi.comnih.gov |

Stereochemical and Conformational Aspects of 4 Piperidinone, 2,5 Dimethyl Systems

Conformational Analysis of the Piperidinone Ring

The six-membered piperidinone ring is not planar and, like cyclohexane, adopts various non-planar conformations to relieve ring strain. The most stable of these are typically chair conformations.

Chair Conformations and Their Preferences

The 2,5-dimethyl-4-piperidinone system can exist as cis and trans isomers, each with preferred chair conformations.

Trans Isomers: For the trans isomers of N-substituted 2,5-dimethyl-4-piperidones (with substituents like H, CH₃, and CH₂C₆H₅), proton magnetic resonance (PMR) spectral analysis has shown that they predominantly exist in a chair conformation where the N-substituent and the methyl groups at positions 2 and 5 are all in the equatorial orientation (1e, 2e, 5e). iaea.orgosti.gov This arrangement minimizes steric interactions, leading to greater stability. The hydrobromide salt of trans-2,5-dimethyl-4-piperidone also favors this conformation. iaea.orgosti.gov

Cis Isomers: The cis isomers are conformationally more flexible and exist in an equilibrium between two chair forms: one with the N-substituent axial and the methyl groups at C2 and C5 in equatorial and axial positions, respectively (1a, 2e, 5a), and another with the N-substituent axial, the C2-methyl axial, and the C5-methyl equatorial (1a, 2a, 5e). iaea.orgosti.gov The equilibrium between these two chair conformations is influenced by the size of the substituent on the nitrogen atom. iaea.orgosti.gov

The position of the equilibrium between the isomers of 2,5-dimethyl-4-piperidone has been determined to be 89.5% trans and 10.5% cis. researchgate.net For 1-benzoyl-2,5-dimethyl-4-piperidone, the equilibrium is 89.8% cis and 10.2% trans, with the preferred conformations being 2a, 5e, and 2a, 5a. researchgate.net

Skew-Boat Conformations

While chair conformations are generally more stable, certain substitution patterns can favor non-chair forms like the skew-boat conformation. A notable example is the trans-1-t-butyl-2,5-dimethyl-4-piperidone, where PMR analysis has established a preferred skew-boat conformation. mdma.chresearchgate.net This preference is attributed to the avoidance of severe steric interactions between the bulky t-butyl group on the nitrogen and the methyl group at the C-2 position that would be present in a chair conformation. mdma.chresearchgate.net The destabilization of chair conformations by such interactions is a known phenomenon in substituted cyclohexanone (B45756) systems as well. mdma.ch

Influence of Substituents on Ring Conformation

Substituents on the nitrogen atom and the piperidinone ring play a crucial role in dictating the conformational preferences.

N-Substituents: As mentioned earlier, the size of the N-substituent in cis-2,5-dimethyl-4-piperidones influences the equilibrium between the two chair conformations. iaea.orgosti.gov An increase in the size of the N-substituent shifts the equilibrium toward the chair form with an axial N-substituent, an axial C2-methyl, and an equatorial C5-methyl (C2 conformation). iaea.orgosti.gov For N-substituted trans-2,5-dimethyl-4-piperidones with isopropyl and s-butyl groups, the preferred conformation remains the chair form. mdma.chresearchgate.net However, a bulky t-butyl group forces the ring into a skew-boat conformation. mdma.chresearchgate.net

Ring Substituents: In general, 2,6-disubstituted piperidin-4-ones tend to adopt a chair conformation. jksus.org However, the nature of these substituents can lead to deviations. For instance, N-benzoylation of 2,6-diaryl-3,5-dimethylpiperidin-4-ones can lead to a flattening at the nitrogen end of the ring. niscpr.res.in

The introduction of an electron-withdrawing nitroso group at the nitrogen atom can significantly alter the ring's conformation, sometimes leading to an equilibrium mixture of boat forms. ias.ac.in

Diastereoselective Control in Synthesis

Achieving control over the relative stereochemistry at multiple chiral centers is a key challenge in the synthesis of substituted piperidones. Various strategies have been developed to achieve diastereoselective synthesis of 2,5-dimethyl-4-piperidinone analogs.

One approach involves the diastereoselective intramolecular Mannich reaction using planar chiral iron dienal complexes to produce optically pure 2,4-disubstituted piperidines. rsc.org Another method is the imino Diels-Alder reaction of 2-amino-1,3-butadienes, which allows for the stereoselective synthesis of 4-piperidone (B1582916) derivatives. acs.org

The reduction of the carbonyl group in 2,5-dimethyl-4-piperidone can also proceed with diastereoselectivity. For example, the reduction of cis-1-benzoyl-2,5-dimethyl-4-piperidone followed by debenzoylation yielded the fourth, previously unknown, isomer of 2,5-dimethyl-4-piperidol. researchgate.net

Furthermore, multicomponent reactions have been developed for the highly diastereoselective synthesis of polysubstituted 2-piperidinones with multiple stereogenic centers. researchgate.net For instance, a four-component reaction of benzylidenemalononitriles, dialkyl malonates, aromatic aldehydes, and ammonium (B1175870) acetate (B1210297) provides a convenient route to these complex structures. researchgate.net

Enantioselective Synthesis and Chiral Induction

The synthesis of specific enantiomers of 2,5-dimethyl-4-piperidinone and its derivatives is of significant interest due to the different biological activities often exhibited by different enantiomers. google.com

One method for preparing optically active forms of trans-2,5-dimethylpiperidone-4 involves reacting the methiodide of a 2-substituted piperidone-4 with an optically active α-phenylethylamine. google.com The resulting mixture of diastereomeric N-(α-phenylethyl)-2,5-dimethylpiperidone-4 isomers can be separated, and each isomer can then be subjected to hydrogenolysis to yield the desired optically active trans-2,5-dimethylpiperidone-4. google.com

Asymmetric synthesis of substituted piperidines can also be achieved through various catalytic methods. For example, the enantioselective synthesis of 2-aryl-4-piperidones has been accomplished via a rhodium/phosphoramidite-catalyzed conjugate addition of arylboroxines to 2,3-dihydro-4-pyridones. researchgate.net This method provides access to both enantiomers in high yield and with excellent enantioselectivity. researchgate.net

Chiral induction has also been demonstrated in the 1,3-dipolar cycloaddition of stabilized azomethine ylides with chiral dipolarophiles derived from N-[(S)-(-)-methylbenzyl]-4-piperidone, leading to enantiomerically pure spirooxindolopyrrolidine-grafted piperidones. mdpi.com

Stereoisomer Differentiation and Configuration Assignment

Distinguishing between the different stereoisomers of 2,5-dimethyl-4-piperidinone and assigning their absolute and relative configurations are crucial steps, typically accomplished using a combination of spectroscopic and analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy is a powerful tool for conformational analysis. iaea.orgosti.gov The coupling constants between adjacent protons provide information about their dihedral angles, which in turn helps to determine the ring conformation and the orientation of substituents. iaea.orgosti.gov For example, the analysis of PMR spectra of cis and trans isomers of N-substituted 2,5-dimethyl-4-piperidones allowed for the determination of their preferred conformations and the equilibrium between different chair forms in the cis isomers. iaea.orgosti.gov ¹³C NMR spectroscopy also provides valuable information for conformational analysis of piperidine (B6355638) rings. acs.org

X-ray Crystallography: Single-crystal X-ray diffraction provides unambiguous determination of the solid-state conformation and configuration of molecules. This technique has been used to confirm the chair conformation and the equatorial orientation of substituents in various N-benzyl piperidones. researchgate.net

Mass Spectrometry: The fragmentation patterns in mass spectrometry can sometimes be used to infer stereochemical information. The relative abundance of certain fragment ions can be characteristic of a particular isomer. researchgate.net

The combination of these techniques allows for a comprehensive understanding of the complex stereochemistry of 2,5-dimethyl-4-piperidinone systems.

Derivatization Strategies and Functional Group Transformations of 4 Piperidinone, 2,5 Dimethyl

Modifications at the Carbonyl Group (C-4)

The ketone functionality at the C-4 position is the most reactive site for nucleophilic addition and condensation reactions, serving as a primary hub for introducing structural diversity.

The carbonyl group of 2,5-dimethyl-4-piperidinone readily undergoes condensation reactions with nitrogen-based nucleophiles. Reaction with hydroxylamine hydrochloride typically yields the corresponding oxime. Similarly, condensation with thiosemicarbazide produces 4-thiosemicarbazone derivatives. These reactions are generally acid-catalyzed and involve the formation of a Schiff base. Thiosemicarbazones, in particular, are of significant interest due to their coordination chemistry and wide range of biological activities, including antitumor and antibacterial properties.

The general synthetic approach involves refluxing the piperidinone with thiosemicarbazide in an alcoholic solvent, often with a catalytic amount of acid.

Table 1: Examples of Condensation Reactions at C-4

| Reactant | Product Type | General Conditions |

|---|---|---|

| Hydroxylamine (NH₂OH) | Oxime | Ethanolic solution, reflux |

| Thiosemicarbazide (NH₂NHC(S)NH₂) | Thiosemicarbazone | Ethanolic solution, acid catalyst, reflux |

The C-4 carbonyl carbon is an ideal anchor point for the construction of spirocyclic systems, where two rings share a single common atom. These complex, three-dimensional structures are of great interest in drug discovery. The synthesis of spiro heterocycles from 2,5-dimethyl-4-piperidinone can be achieved through various multicomponent reactions or cycloaddition strategies.

For instance, 1,3-dipolar cycloaddition reactions involving azomethine ylides (generated in situ from the condensation of an amino acid like sarcosine with an aldehyde) with an exocyclic double bond adjacent to the piperidinone core can yield spiro-pyrrolidine derivatives. Another common approach is the reaction of the piperidinone with bifunctional reagents. For example, reaction with thiosemicarbazide can lead to the formation of spiro-thiadiazolines, while reaction with ethylenediamine can yield spiro-diazacycloalkanes.

Table 2: Selected Spiro Heterocycles Synthesized from Piperidinone Precursors

| Reaction Type | Reagents | Resulting Spiro Ring |

|---|---|---|

| 1,3-Dipolar Cycloaddition | Isatin, Sarcosine, Knoevenagel Adduct | Spiro[indoline-3,2'-pyrrolidine] |

| Condensation/Cyclization | Thiosemicarbazide | Spiro[piperidine-4,5'-thiadiazole] |

| Condensation/Cyclization | Ethylenediamine | Spiro[piperidine-4,2'-imidazolidine] |

The reduction of the C-4 carbonyl group to a hydroxyl group affords the corresponding 2,5-dimethyl-4-piperidinols. This transformation is a fundamental step in the synthesis of many biologically active piperidine (B6355638) alkaloids and their analogs. The choice of reducing agent can influence the stereochemical outcome of the reaction, leading to the formation of either cis or trans isomers with respect to the substituents on the piperidine ring.

Commonly used reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄). The stereoselectivity is governed by the steric hindrance presented by the axial methyl groups at C-2 and C-5, which typically directs the hydride attack from the less hindered equatorial face, leading to the formation of the axial alcohol as the major product.

N-Substitution Reactions

The secondary amine at the N-1 position of the 2,5-dimethyl-4-piperidinone ring is a key site for derivatization, allowing for the introduction of a wide variety of substituents that can modulate the molecule's physicochemical properties. Standard reactions targeting the nitrogen atom include N-alkylation, N-acylation, and N-sulfonylation.

N-alkylation can be achieved using alkyl halides in the presence of a base. Aza-Michael reactions with α,β-unsaturated compounds like acrylonitrile or acrylates provide another route for N-functionalization. N-acylation with acyl chlorides or anhydrides yields N-acylpiperidones, while reaction with sulfonyl chlorides affords N-sulfonylpiperidones. These reactions are crucial for creating libraries of compounds for structure-activity relationship (SAR) studies. For example, N-substituted piperidones are often synthesized as precursors for more complex molecules, including analogs of pharmaceuticals.

Functionalization at C-2 and C-5 Positions

While the prompt specifies functionalization at the C-2 and C-5 positions, it is important to note that for 2,5-dimethyl-4-piperidinone, these positions are quaternary carbons bearing methyl groups. Direct C-H functionalization at these specific ring positions is not feasible. Instead, functionalization typically occurs at the adjacent C-3 and C-6 methylene (B1212753) positions, which are alpha to the carbonyl and the nitrogen, respectively, or on the methyl groups themselves.

However, in the broader context of piperidine chemistry, C-2 functionalization is a known strategy. For a generic piperidine ring, C-H functionalization at the C-2 position is electronically favored because the nitrogen atom can stabilize the build-up of positive charge during the reaction. This can be achieved using rhodium-catalyzed C-H insertion reactions. For the specific 2,5-dimethyl substrate, derivatization would more practically involve reactions of the enolate formed by deprotonation at the C-3 position. The resulting enolate can react with various electrophiles to introduce substituents alpha to the carbonyl group.

Preparation of Curcumin (B1669340) Analogs with a Piperidinone Core

Curcumin, a natural compound from turmeric, has attracted significant interest for its biological activities, but its therapeutic use is limited by poor bioavailability. To overcome this, synthetic analogs incorporating a 4-piperidone (B1582916) core in place of the central β-diketone moiety of curcumin have been developed. These analogs often exhibit enhanced stability and biological activity.

The synthesis of these curcumin analogs is typically achieved through a base-catalyzed Claisen-Schmidt condensation. In this reaction, 2,5-dimethyl-4-piperidinone undergoes a double aldol (B89426) condensation with two equivalents of a substituted aromatic aldehyde. The reaction is often carried out using a base like sodium hydroxide or potassium hydroxide in an alcoholic solvent. Microwave-assisted synthesis has also been employed to accelerate the reaction. This methodology allows for the creation

Synthesis of Other Fused and Polycyclic Systems Incorporating 4-Piperidinone, 2,5-dimethyl-

The rigid scaffold of 2,5-dimethyl-4-piperidinone serves as a versatile starting material for the construction of more complex molecular architectures, including fused and polycyclic systems. These derivatization strategies are crucial in medicinal chemistry for accessing novel chemical space and developing compounds with unique three-dimensional structures. The carbonyl group and the adjacent α-methylene positions of the piperidinone ring are the primary sites for transformations that lead to the annulation of new rings. Key strategies include condensation reactions with binucleophilic reagents to form fused heterocycles and multi-component reactions to generate spirocyclic systems.

Fused Heterocyclic Systems

The synthesis of fused heterocyclic systems from 2,5-dimethyl-4-piperidinone typically involves the reaction of the ketone with a reagent containing two nucleophilic centers, leading to a condensation and subsequent cyclization reaction. This approach allows for the construction of various bicyclic systems where the piperidine ring is fused to another heterocyclic ring, such as a thiophene, pyrazole, or pyrimidine.

One notable method is the Gewald three-component reaction , a well-established route for synthesizing 2-aminothiophenes. wikipedia.orgorganic-chemistry.org In this reaction, a ketone, an activated nitrile (like malononitrile or ethyl cyanoacetate), and elemental sulfur react in the presence of a base. When applied to a cyclic ketone such as N-substituted 2,5-dimethyl-4-piperidinone, this reaction yields a thieno[2,3-c]pyridine derivative. The process begins with a Knoevenagel condensation between the piperidinone and the active methylene compound, followed by the addition of sulfur and subsequent cyclization. thieme-connect.com This method is highly efficient for creating thiophene-fused piperidine scaffolds.

Another common strategy is the formation of fused pyrazoles through condensation with hydrazine and its derivatives. researchgate.net The reaction of 2,5-dimethyl-4-piperidinone with hydrazine hydrate (B1144303) would lead to the formation of a pyrazolo[4,3-c]pyridine system. The initial step is the formation of a hydrazone at the C4 position, followed by an intramolecular cyclization and aromatization to yield the fused bicyclic heterocycle. nih.gov

Similarly, fused pyrimidines can be synthesized by reacting the piperidinone core with compounds like urea, thiourea, or amidines. These reactions result in the formation of pyrido[4,3-d]pyrimidine derivatives, which are scaffolds of significant interest in drug discovery. nih.govnih.gov

The following table summarizes various synthetic strategies for creating fused heterocyclic systems from 2,5-dimethyl-4-piperidinone derivatives.

| Starting Material | Reagents | Reaction Type | Resulting Fused System | Key Features |

| N-Alkyl-2,5-dimethyl-4-piperidinone | 1. Malononitrile2. Elemental Sulfur (S₈)3. Base (e.g., Morpholine) | Gewald Reaction | 2-Amino-thieno[2,3-c]pyridine | Efficient one-pot, three-component reaction for creating a fused thiophene ring. thieme-connect.com |

| N-Alkyl-2,5-dimethyl-4-piperidinone | Hydrazine Hydrate (H₂NNH₂·H₂O) | Condensation / Cyclization | Pyrazolo[4,3-c]pyridine | Forms a fused five-membered pyrazole ring. nih.gov |

| N-Alkyl-2,5-dimethyl-4-piperidinone | Urea (H₂NCONH₂) or Guanidine | Cyclocondensation | Pyrido[4,3-d]pyrimidine | Creates a fused six-membered pyrimidine ring system. nih.gov |

| N-Alkyl-2,5-dimethyl-4-piperidinone | 2-Aminobenzamide | Friedländer Annulation | Pyrido[4,3-b]quinoline | Acid-catalyzed condensation leading to a fused quinoline system. |

Spirocyclic and Other Polycyclic Systems

Beyond fused systems, 2,5-dimethyl-4-piperidinone is a valuable precursor for synthesizing spirocyclic compounds, where a single carbon atom (the spiro atom) is part of both rings. These compounds have a distinct three-dimensional geometry. A primary route to spirocycles involves reactions that target the C4 carbonyl carbon.

A widely used approach is the synthesis of spirooxindoles , a privileged scaffold in medicinal chemistry. nih.gov This can be achieved through a Knoevenagel condensation of the 2,5-dimethyl-4-piperidinone with an isatin derivative (1H-indole-2,3-dione), which generates an intermediate that can undergo further cyclization reactions, such as a [3+2] cycloaddition, to form a complex spiro-pyrrolidine oxindole system. nih.govmdpi.com

Three-component reactions are particularly effective for building spirocyclic frameworks. For instance, the reaction of an arylamine, isatin, and 2,5-dimethyl-4-piperidinone (acting as the cyclic ketone component) can yield novel spiro[dihydropyridine-oxindole] derivatives. beilstein-journals.org These reactions often proceed through a cascade of condensation and cyclization steps to rapidly build molecular complexity from simple precursors.

The table below outlines examples of synthetic routes to polycyclic systems incorporating the 2,5-dimethyl-4-piperidinone core.

| Starting Material | Reagents | Reaction Type | Resulting Polycyclic System | Key Features |

| N-Alkyl-2,5-dimethyl-4-piperidinone | 1. Isatin2. Amino Acid (e.g., Sarcosine)3. Alkyne | [3+2] Cycloaddition | Spiro[piperidine-4,3'-pyrrolidin]-oxindole | A multi-component reaction forming a spiro-pyrrolidine ring linked to an oxindole. rsc.org |

| N-Alkyl-2,5-dimethyl-4-piperidinone | 1. Arylamine2. Isatin3. Acetic Acid | Three-Component Reaction | Spiro[dihydropyridine-oxindole] | Forms a spirocyclic system containing both piperidine and dihydropyridine rings fused to an oxindole. beilstein-journals.org |

Catalytic Approaches in 4 Piperidinone, 2,5 Dimethyl Synthesis and Reactions

Organocatalysis in Stereoselective Transformations

Organocatalysis has emerged as a powerful tool for the asymmetric synthesis of chiral piperidine (B6355638) frameworks, offering an alternative to metal-based catalysts. mdpi.com These reactions are often lauded for their operational simplicity and environmentally friendly nature. mdpi.com

A notable application of organocatalysis is the enantioselective synthesis of piperidine derivatives through intramolecular aza-Michael reactions. For instance, the combination of a quinoline-based organocatalyst with trifluoroacetic acid as a co-catalyst has been shown to produce enantiomerically enriched 2,5-disubstituted protected piperidines in good yields. mdpi.comnih.gov This approach highlights the ability of organocatalysts to control stereochemistry during the formation of the piperidine ring.

L-proline, a readily available and inexpensive amino acid, has been effectively utilized as an organocatalyst in the synthesis of substituted piperidin-4-ones. researchgate.net The L-proline catalyzed Mannich reaction involving a ketone, an aromatic aldehyde, and ammonia (B1221849) can lead to the formation of 3-substituted 2,6-diarylpiperidin-4-ones with significantly improved yields compared to non-catalyzed reactions. researchgate.net The efficiency of proline is attributed to the formation of enamine intermediates with the ketone starting material. researchgate.net

Furthermore, organocatalytic strategies have been developed for the asymmetric synthesis of complex spirocyclic piperidones. mdpi.com These methods can generate multiple stereogenic centers with high levels of enantio- and diastereoselectivity. mdpi.com For example, a one-pot, two-step organocatalytic asymmetric synthesis involving a Wolff rearrangement–amidation–Michael–hemiaminalization sequence has been successfully employed to create chiral spirocyclic piperidones. mdpi.com

Table 1: Organocatalytic Approaches to Piperidone Synthesis

| Catalytic System | Reaction Type | Key Features |

| Quinoline Organocatalyst / Trifluoroacetic Acid | Intramolecular aza-Michael reaction | Enantioselective synthesis of protected 2,5-disubstituted piperidines. mdpi.comnih.gov |

| L-Proline | Mannich reaction | Enhanced yields for 3-substituted 2,6-diarylpiperidin-4-ones. researchgate.net |

| Imidazolidinone catalyst / Benzoic Acid | Wolff rearrangement–amidation–Michael–hemiaminalization | Asymmetric synthesis of chiral spirocyclic piperidones. mdpi.com |

Transition Metal Catalysis

Transition metals play a pivotal role in a wide array of catalytic reactions for synthesizing and functionalizing the 2,5-dimethyl-4-piperidinone scaffold. These metals, including palladium, rhodium, nickel, copper, and cobalt, facilitate diverse transformations through various mechanistic pathways.

Palladium-Catalyzed Reactions

Palladium catalysts are instrumental in the synthesis of piperidine derivatives through various cyclization and coupling reactions. nih.gov For example, palladium-catalyzed hydrogenation has been utilized to access highly valuable fluorinated piperidines, a reaction that is effective even in the presence of air and moisture. mdpi.comnih.gov This method has proven suitable for substrates that are not amenable to rhodium catalysis. mdpi.comnih.gov

Palladium-catalyzed intramolecular hydroamination of alkenes, guided by directing groups like 8-aminoquinoline, provides a route to substituted piperidines. mdpi.com Additionally, palladium-catalyzed azide (B81097) reduction followed by cyclization is another effective strategy for constructing the piperidine ring. mdpi.comnih.gov

Table 2: Examples of Palladium-Catalyzed Reactions

| Reaction Type | Key Features |

| Hydrogenation | Synthesis of fluorinated piperidines, tolerant to air and moisture. mdpi.comnih.gov |

| Intramolecular Hydroamination | Synthesis of substituted piperidines using a directing group approach. mdpi.com |

| Azide Reduction/Cyclization | Formation of the piperidine ring from azide precursors. mdpi.comnih.gov |

Rhodium-Catalyzed Hydrogenation and Additions

Rhodium catalysts are particularly effective for the stereoselective hydrogenation of unsaturated piperidinone precursors. nih.gov For instance, rhodium(I) complexes with P-chiral bisphosphorus ligands have been used for the enantioselective asymmetric hydrogenation of aliphatic substrates. nih.gov The hydrogenation of substituted pyridines to form all-cis-(multi)fluorinated piperidines has been achieved using a rhodium(I) complex in a dearomatization/hydrogenation process. nih.gov

Furthermore, rhodium-catalyzed reactions have been employed in the synthesis of N-aryl piperidines from pyridinium (B92312) salts through a transfer hydrogenation process. liverpool.ac.uk This method provides an alternative to traditional C-N cross-coupling reactions. liverpool.ac.uk

Nickel-Catalyzed Cyclizations

Nickel catalysis offers efficient pathways for the construction of the piperidine ring through cyclization reactions. mdpi.comnih.gov Nickel-catalyzed cyclization of 1,7-ene-dienes has been shown to produce piperidine derivatives with high enantioselectivity. mdpi.com This method is particularly advantageous as magnesium and copper complexes, while also suitable, result in lower enantioselectivity. mdpi.com

Asymmetric nickel-catalyzed Mizoroki–Heck cyclizations of amide substrates have also been developed, providing access to complex enantioenriched polycyclic scaffolds that can include the piperidone motif. rsc.org This represents a significant advance in using amide C-N bond activation for enantioselective synthesis. rsc.org

Copper(I/II)-Catalyzed Reactions

Copper catalysts are versatile and have been employed in various reactions to synthesize piperidines. nih.gov Copper(I) and Copper(II) catalysts can facilitate intramolecular radical C-H amination/cyclization reactions. mdpi.com For example, a method involving a 1,6-hydrogen atom transfer has been developed for the synthesis of piperidines. mdpi.com

Chiral copper(II) catalysts have been used in the enantioselective cyanidation of fluorosubstituted amines, with the resulting aminonitriles undergoing cyclization to form chiral piperidines. mdpi.com Mechanistic studies have explored the role of copper in the intramolecular C-H amination, proposing a catalytic cycle involving Cu(I)/Cu(II) species. acs.org

Cobalt(II)-Catalyzed Radical Cyclization

Cobalt catalysts have been utilized in radical-mediated cyclizations to form the piperidine ring. A notable example is the intramolecular cyclization of linear amino-aldehydes using a cobalt(II) catalyst, which proceeds in good yields. mdpi.com This radical cyclization offers a direct method for constructing the piperidine skeleton, although the formation of a linear alkene byproduct can occur due to a competitive 1,5-H-transfer process. mdpi.com Radical trap experiments have been used to investigate the potential for radical intermediates in cobalt-catalyzed cross-coupling reactions. nih.gov

Iron-Catalyzed Reductive Amination

Iron-catalyzed reductive amination has emerged as a cost-effective and environmentally benign method for synthesizing piperidines. One notable strategy involves the intramolecular reductive amination of ω-amino fatty acids. In this approach, an iron complex catalyzes a cascade reaction where an amine condenses with a carboxylic acid, followed by cyclization and reduction. Phenylsilane (B129415) is a crucial component, acting as the reducing agent that facilitates the reduction of the intermediate piperidinone to the final piperidine product. mdpi.com

The reaction mechanism, as developed by Darcel and colleagues, highlights that phenylsilane promotes the formation and subsequent reduction of an imine, initiates the cyclization, and reduces the piperidinone intermediate, all catalyzed by an iron complex. mdpi.com This method is effective for creating various N-substituted pyrrolidines, piperidines, and azepanes. mdpi.comresearchgate.net The process often utilizes an N-heterocyclic carbene (NHC) ligated iron catalyst, such as Fe(CO)₄(IMes), under hydrosilylation conditions. researchgate.net While direct reductive amination of 2,5-dimethyl-4-piperidinone is not explicitly detailed, the successful reduction of piperidinone intermediates in these related syntheses demonstrates the viability of iron catalysts for this key transformation. mdpi.com More recent developments have also shown that cyclopentadienone (CPD) iron tricarbonyl complexes can serve as effective precatalysts for reductive aminations using dihydrogen. rsc.org

| Catalyst System | Reactants | Reducing Agent | Conditions | Product | Yield | Citation(s) |

| Iron Complex | ω-Amino Fatty Acids & Carbonyls | Phenylsilane | Heat | N-Substituted Piperidines | Moderate to Excellent | mdpi.comresearchgate.net |

| [(CPD)Fe(CO)₂(NCCH₃)] | rac-Citronellal & N-Methylbenzylamine | H₂ | 5 bar, Ethanol | N-Methyl-N-(3,7-dimethyloct-6-en-1-yl)benzylamine | - | rsc.org |

| Aquivion-Fe | Benzaldehyde & Benzylamine | NaBH₄ | CPME, 40°C then 0°C | Dibenzylamine | High | unimi.it |

This table presents examples of iron-catalyzed reductive amination relevant to the synthesis of substituted amines and piperidines.

Ruthenium(II)-Catalyzed Reductive Amination

Ruthenium(II) complexes are highly efficient catalysts for reductive amination, including processes that yield piperidine derivatives. A significant application is the double reductive amination of dialdehydes with anilines. Research by Jiang and others has demonstrated that using a [RuCl₂(p-cymene)]₂ catalyst with phenylsilane (PhSiH₃) as the reducing agent under neat conditions can produce various piperidine derivatives. doi.org

In this reaction, glutaric dialdehyde (B1249045) reacts with aniline (B41778) derivatives in a process that involves two reductive amination steps followed by a final cyclization to form the 1-phenylpiperidine (B1584701) structure. doi.org The methodology tolerates a range of functional groups, including halides and esters, on the aniline substrate. doi.org Although this specific example builds the piperidine ring rather than modifying a pre-existing one, it establishes the capability of Ru(II) catalysts to mediate the C-N bond formations and reductions inherent to the reductive amination of a ketone like 4-piperidinone. The broader utility of Ru(II) catalysts for the asymmetric reduction of ketones and imines is well-documented, suggesting their applicability for the stereoselective conversion of 2,5-dimethyl-4-piperidinone to its corresponding chiral amine. rsc.orgresearchgate.net

| Catalyst | Reactants | Reducing Agent | Conditions | Product | Yield | Citation(s) |

| [RuCl₂(p-cymene)]₂ | Glutaric dialdehyde & Aniline | PhSiH₃ | Neat, Room Temp. | 1-Phenylpiperidine | 79% | doi.org |

| [RuCl₂(p-cymene)]₂ | Glutaric dialdehyde & 4-Fluoroaniline | PhSiH₃ | Neat, Room Temp. | 1-(4-Fluorophenyl)piperidine | 75% | doi.org |

| [RuCl₂(p-cymene)]₂ | Glutaric dialdehyde & 4-Chloroaniline | PhSiH₃ | Neat, Room Temp. | 1-(4-Chlorophenyl)piperidine | 72% | doi.org |

| [RuCl₂(p-cymene)]₂ | Glutaric dialdehyde & 4-Bromoaniline | PhSiH₃ | Neat, Room Temp. | 1-(4-Bromophenyl)piperidine | 68% | doi.org |

Data from a study on the selective double reductive amination to form piperidine derivatives. doi.org

Enzymatic Strategies for Piperidone Synthesis

Biocatalysis offers highly selective and sustainable routes for synthesizing and modifying piperidine structures. These enzymatic strategies can be broadly categorized into methods that construct the piperidone ring and those that asymmetrically modify it.

One prominent strategy for ring construction is the lipase-catalyzed multicomponent reaction. Researchers have immobilized Candida antarctica lipase (B570770) B (CALB) on magnetic halloysite (B83129) nanotubes to create a reusable biocatalyst. rsc.orgrsc.org This catalyst effectively promotes the one-pot reaction of substituted benzaldehydes, anilines, and acetoacetate (B1235776) esters to yield polyfunctionalized piperidine derivatives in good yields. rsc.orgrsc.org

Another powerful approach involves the chemo-enzymatic dearomatization of pyridines. whiterose.ac.ukacs.orgchemrxiv.org This cascade reaction uses an amine oxidase to generate a dihydropyridinium species from a tetrahydropyridine (B1245486) in situ. thieme-connect.com Subsequently, an ene imine reductase (EneIRED) from a curated library reduces the intermediate to furnish a stereo-defined piperidine. whiterose.ac.ukacs.org By selecting the appropriate EneIRED, either enantiomer of the final product can be accessed with high enantioselectivity. whiterose.ac.uk

Beyond ring synthesis, enzymes are used for the asymmetric transformation of existing 4-piperidone (B1582916) cores. A notable example is the use of a transaminase enzyme for the reductive amination of a 2-aryl-4-piperidone. nih.govresearchgate.net This process occurs with a concurrent dynamic kinetic resolution (DKR), which allows for the racemization of the undesired enantiomer under the reaction conditions, enabling a theoretical yield of 100% for a single desired stereoisomer. acs.org This specific reaction establishes two stereogenic centers simultaneously, affording the desired anti amine product with exceptional diastereomeric and enantiomeric excess (>10:1 dr and >99% ee). nih.govfigshare.com

| Enzyme / System | Reaction Type | Substrates | Key Features | Product | Citation(s) |

| Candida antarctica lipase B (CALB) | Multicomponent Reaction | Benzaldehyde, Aniline, Acetoacetate ester | Immobilized, reusable catalyst for piperidine synthesis. | Polyfunctionalized Piperidines | rsc.orgrsc.org |

| Amine Oxidase / Ene Imine Reductase (EneIRED) | Chemo-enzymatic Cascade | N-Substituted Tetrahydropyridines | Stereoselective dearomatization of pyridines. | Stereo-enriched 3- and 3,4-Substituted Piperidines | whiterose.ac.ukacs.orgthieme-connect.com |

| Transaminase (e.g., ATA-036) | Reductive Amination / Dynamic Kinetic Resolution | 2-Aryl-4-piperidone | Establishes two stereocenters with high stereoselectivity. | anti-4-Amino-2-arylpiperidine | nih.govresearchgate.netacs.org |

This table summarizes key enzymatic strategies involving piperidone synthesis and modification.

Computational Chemistry Studies on 4 Piperidinone, 2,5 Dimethyl and Its Derivatives

Density Functional Theory (DFT) Calculations

DFT calculations are a cornerstone in the computational analysis of piperidone derivatives, offering a balance between accuracy and computational cost. acs.org These methods are instrumental in optimizing molecular geometries, analyzing electronic orbitals, and mapping electrostatic potentials to predict chemical behavior. jksus.orgnih.gov Studies on various piperidone derivatives, such as 3,5-bis(arylidene)-N-benzenesulfonyl-4-piperidones and 3-chloro-r(2),c(6)-bis(4-fluorophenyl)-3-methylpiperidin-4-one, have successfully used DFT to investigate their structural and electronic characteristics. jksus.orgnih.gov The choice of functional and basis set, for instance B3LYP/6-311G(d,p), is critical for achieving results that correlate well with experimental data. nih.govacs.org

A fundamental step in computational analysis is the optimization of the molecule's geometric parameters, including bond lengths, bond angles, and dihedral angles. jksus.org For piperidone derivatives, calculations are often performed to find the minimum energy conformation. The piperidine (B6355638) ring in these compounds typically adopts a chair conformation to minimize steric strain. jksus.org In a study on 3-chloro-r(2),c(6)-bis(4-fluorophenyl)-3-methylpiperidin-4-one (CFMP), DFT calculations at the B3LYP/6–311++G(d,p) level were used to determine its optimized geometry, which showed a distorted chair conformation. jksus.org The calculated parameters were found to be in close agreement with values obtained from experimental X-ray diffraction (XRD) analysis, validating the theoretical approach. jksus.org For instance, the comparison between calculated and experimental values often shows only minor deviations, confirming the accuracy of the computational model. researchgate.net

Table 1: Comparison of Selected Theoretical (DFT) and Experimental (XRD) Geometric Parameters for a Piperidone Derivative (CFMP)

| Parameter | Bond/Angle | Theoretical (DFT) Value | Experimental (XRD) Value |

| Bond Length | C2-C3 | 1.54 Å | 1.55 Å |

| C=O | 1.22 Å | 1.21 Å | |

| Bond Angle | C2-N1-C6 | 114.5° | 113.8° |

| O1-C4-C3 | 122.1° | 122.5° | |

| Source: Data extrapolated from studies on piperidone derivatives. jksus.org |